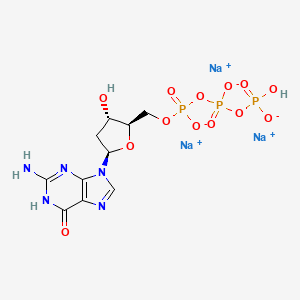

6-Raloxifene-β-D-glucopyranoside

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of glucopyranoside derivatives, such as 6-Raloxifene-β-D-glucopyranoside, often involves regio- and stereoselective methods to achieve the desired product. A method for synthesizing similar glucopyranoside compounds involves the galloylation of glucopyranose derivatives, followed by acylation and hydrogenolysis steps to produce the target compound (Khanbabaee & Grosser, 2002).

Molecular Structure Analysis

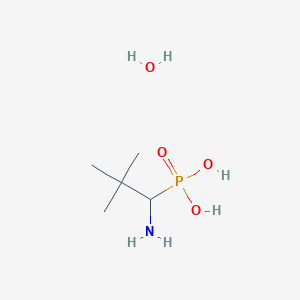

The molecular structure of glucopyranosides, including this compound, is characterized by the glucopyranose sugar moiety and the raloxifene-derived component. The molecular conformation and stereochemistry are critical for its biological activity and chemical reactivity. Studies on similar molecules show detailed analyses of their stereochemistry and conformation through NMR and other spectroscopic methods, providing insights into their structural characteristics (Crich et al., 2017).

Chemical Reactions and Properties

Raloxifene derivatives undergo various chemical reactions, including glucuronidation, which significantly impacts their solubility, distribution, and metabolic fate in biological systems. For instance, raloxifene is extensively conjugated to glucuronides in vivo, highlighting the importance of understanding these chemical properties for pharmacological applications (Kemp, Fan, & Stevens, 2002).

Applications De Recherche Scientifique

Osteoporosis Treatment and Bone Health

Raloxifene is recognized for its beneficial effects on bone health, specifically in the prevention and treatment of osteoporosis in postmenopausal women. It functions as a selective estrogen receptor modulator (SERM) that has an estrogen-agonistic effect on bone tissue. Research indicates that raloxifene can preserve bone mineral density at most skeletal sites in postmenopausal women, effectively slowing down the process of bone turnover, which is crucial in managing osteoporosis (Heringa, 2003; Rey et al., 2009).

Breast Cancer Risk Reduction

Raloxifene's role extends to reducing the risk of invasive breast cancer in postmenopausal women. It acts as an estrogen antagonist on breast tissue, which contributes to its protective effect against the development of breast cancer. The efficacy of raloxifene in this context has been validated in several clinical trials, showing a significant reduction in the risk of invasive breast cancer among postmenopausal women with osteoporosis or those at increased risk of breast cancer (Moen & Keating, 2008).

Lipid Profile Modulation

Another notable application of raloxifene is its impact on lipid metabolism. The compound has been shown to decrease serum levels of low-density lipoprotein (LDL) cholesterol and total cholesterol, which are critical factors in cardiovascular disease risk management. This effect contributes to raloxifene's overall benefit profile, especially in postmenopausal women who are at an increased risk of cardiovascular diseases due to hormonal changes (Heringa, 2003).

Mécanisme D'action

Target of Action

The primary target of 6-Raloxifene-β-D-glucopyranoside is the estrogen receptor . This compound acts as a selective and orally active estrogen receptor antagonist .

Mode of Action

This compound interacts with its target, the estrogen receptor, by acting as an antagonist . This means it binds to the receptor and blocks its activation, preventing the receptor’s normal function.

Pharmacokinetics

It is described as an orally active compound , suggesting it can be absorbed through the digestive tract.

Result of Action

This compound can be used for inhibiting bone loss and resorption, and lowering lipid levels . This suggests that it may have potential therapeutic applications in conditions such as osteoporosis and hyperlipidemia.

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for 6-Raloxifene-β-D-glucopyranoside involves the glycosylation of raloxifene with β-D-glucopyranoside. This can be achieved through the use of a suitable glycosylation reagent and a catalyst.", "Starting Materials": [ "Raloxifene", "β-D-glucopyranoside", "Glycosylation reagent", "Catalyst" ], "Reaction": [ "Raloxifene is dissolved in a suitable solvent", "β-D-glucopyranoside is added to the solution", "The glycosylation reagent and catalyst are added to the solution", "The reaction mixture is stirred at a suitable temperature for a suitable time", "The reaction mixture is then purified to obtain 6-Raloxifene-β-D-glucopyranoside" ] } | |

Numéro CAS |

334758-18-8 |

Formule moléculaire |

C₃₄H₃₇NO₉S |

Poids moléculaire |

635.72 |

Synonymes |

[6-(β-D-Glucopyranosyloxy)-2-(4-hydroxyphenyl)benzo[b]thien-3-yl][4-[2-(1-piperidinyl)ethoxy]phenyl]-methanone |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R,4R)-2-methyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide](/img/structure/B1142188.png)

![[9-Acetyloxy-6-(acetyloxymethyl)-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] 4-hydroxy-2-methylbut-2-enoate](/img/structure/B1142207.png)